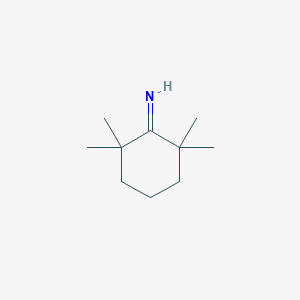
2,2,6,6-Tetramethylcyclohexan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylcyclohexan-1-imine is an organic compound with the molecular formula C10H19N. It is a derivative of cyclohexane, characterized by the presence of four methyl groups at positions 2 and 6, and an imine group at position 1. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylcyclohexan-1-imine typically involves the reaction of 2,2,6,6-tetramethylcyclohexanone with ammonia or primary amines under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal oxide or acid, to facilitate the formation of the imine group. The reaction conditions often include elevated temperatures and controlled pH levels to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out using continuous-flow processes. This method involves the use of a micro fixed-bed reactor packed with a catalyst, such as 5% Pt/C, to enhance the reaction rate and efficiency. The starting materials, such as 2,2,6,6-tetramethylcyclohexanone and ammonia, are mixed and passed through the reactor under controlled temperature and pressure conditions to produce the desired imine compound .
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethylcyclohexan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The imine can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the imine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in the presence of solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles, such as halides or alkoxides, can be used in substitution reactions, often under mild conditions to prevent decomposition of the compound.
Major Products Formed: The major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2,6,6-Tetramethylcyclohexan-1-imine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylcyclohexan-1-imine involves its interaction with various molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes and other proteins, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target and context. The compound’s unique structure allows it to selectively bind to certain molecular targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 2,2,6,6-Tetramethylpiperidine
- 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
- 2,2,6,6-Tetramethyl-4-piperidone
Comparison: Compared to these similar compounds, 2,2,6,6-Tetramethylcyclohexan-1-imine is unique due to its imine functional group, which imparts distinct chemical reactivity and stability. While 2,2,6,6-Tetramethylpiperidine and 2,2,6,6-Tetramethyl-4-piperidone are also derivatives of cyclohexane, they lack the imine group, resulting in different chemical properties and applications. The presence of the imine group in this compound allows for specific interactions with molecular targets, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
64273-89-8 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2,2,6,6-tetramethylcyclohexan-1-imine |
InChI |
InChI=1S/C10H19N/c1-9(2)6-5-7-10(3,4)8(9)11/h11H,5-7H2,1-4H3 |
InChI Key |
AETKULCELFYDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
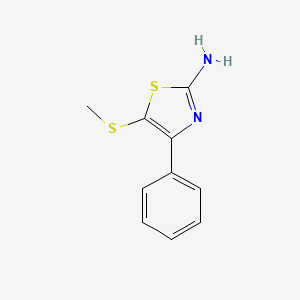
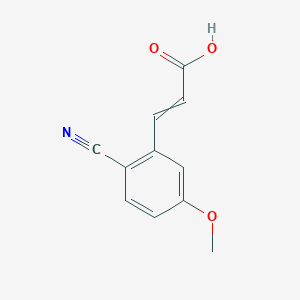
![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)


![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
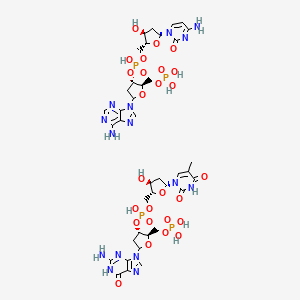
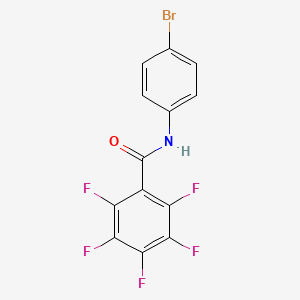
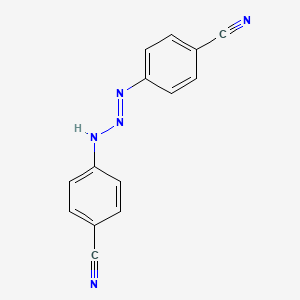

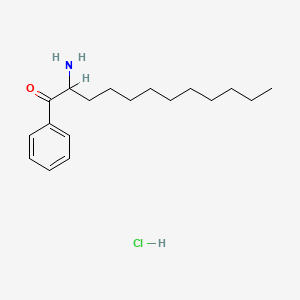
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)

